Cas no 886366-26-3 (4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid)

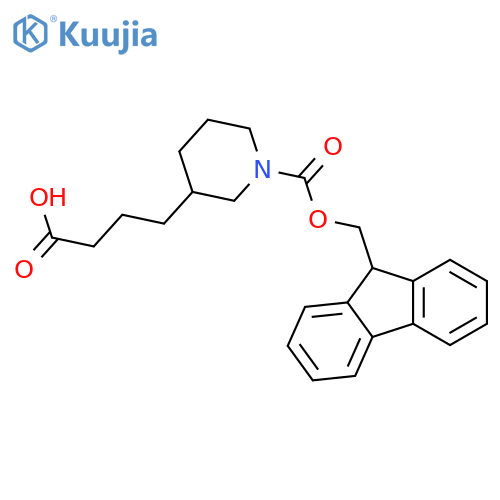

886366-26-3 structure

商品名:4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

- 3-Piperidinebutanoicacid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- 4-(1-Fmoc-Piperidin-3-yl)-butyric acid

- 4-(1-Fmoc-Piperidin-3-yl)-butyricacid

- 4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid

- 4-(1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERIDIN-3-YL)BUTANOIC ACID

- 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoicacid

- FT-0706087

- Q-102126

- DTXSID50661504

- AKOS015837436

- 886366-26-3

- DB-031665

-

- MDL: MFCD07369958

- インチ: InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)

- InChIKey: UIDAXORFQBOKLU-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCCC(CCCC(=O)O)C4

計算された属性

- せいみつぶんしりょう: 393.19400834g/mol

- どういたいしつりょう: 393.19400834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 66.8Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.2

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM179360-1g |

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 97% | 1g |

$408 | 2021-08-05 | |

| Alichem | A129005923-1g |

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 97% | 1g |

$373.12 | 2023-08-31 | |

| Ambeed | A525371-1g |

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 97% | 1g |

$352.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664134-1g |

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 98% | 1g |

¥3472.00 | 2024-04-26 | |

| Ambeed | A525371-250mg |

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 97% | 250mg |

$131.0 | 2024-04-16 | |

| Chemenu | CM179360-1g |

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 97% | 1g |

$*** | 2023-05-29 | |

| Ambeed | A525371-100mg |

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |

886366-26-3 | 97% | 100mg |

$78.0 | 2024-04-16 |

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

886366-26-3 (4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid) 関連製品

- 148928-15-8(Fmoc-isonipecotic acid)

- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)

- 193693-68-4(L-1-Fmoc-nipecotic acid)

- 193693-66-2((3S)-Fmoc-1-pyrrolidine-3-carboxylic acid)

- 180181-05-9(Fmoc-4-carboxymethyl-piperidine)

- 88574-06-5(Fmoc-ε-Acp-OH)

- 193693-63-9((R)-(1-Fmoc-piperidin-2-YL)-acetic acid)

- 127582-76-7(Fmoc-7-amino-heptanoic acid)

- 885951-89-3(Fmoc-1-pyrrolidine-3-carboxylic acid)

- 123622-48-0(Fmoc-5-aminopentanoic acid (Technical Grade))

推奨される供給者

Amadis Chemical Company Limited

(CAS:886366-26-3)4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

清らかである:99%

はかる:1g

価格 ($):317.0